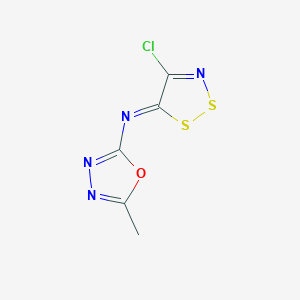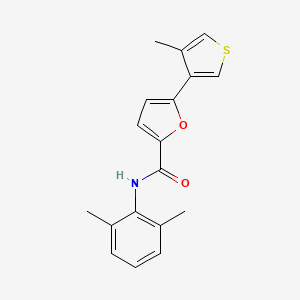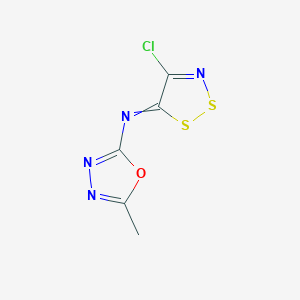![molecular formula C29H29FN4O2 B10768772 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide](/img/structure/B10768772.png)
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide is a complex organic compound that features a benzimidazole moiety, a fluorinated aniline, and a cyclopentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Acetylation: The benzimidazole derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling Reactions: The final step involves coupling the fluorinated aniline with the benzimidazole derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can be performed on the nitro groups if present in the precursor molecules.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could lead to amine derivatives.
科学的研究の応用
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Biological Studies: The compound can be used to study the interactions of benzimidazole derivatives with various biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorinated aniline group may enhance the compound’s binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole core and have similar biological activities.
Fluorinated Anilines: Compounds such as fluoroquinolones, which are known for their antibacterial properties, also contain fluorinated aromatic rings.
Uniqueness
What sets 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide apart is its unique combination of structural features, which may confer distinct biological activities and chemical properties. The presence of both a benzimidazole and a fluorinated aniline in the same molecule is relatively rare and could lead to novel applications in various fields .
特性
分子式 |
C29H29FN4O2 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC名 |
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C29H29FN4O2/c1-20-9-2-5-14-24(20)28(29(36)32-22-11-3-4-12-22)34(23-13-8-10-21(30)17-23)27(35)18-33-19-31-25-15-6-7-16-26(25)33/h2,5-10,13-17,19,22,28H,3-4,11-12,18H2,1H3,(H,32,36) |
InChIキー |
GZLNOSRHZLTDMT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(C(=O)NC2CCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-2-[(3-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B10768692.png)
![Calcium;2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate](/img/structure/B10768695.png)
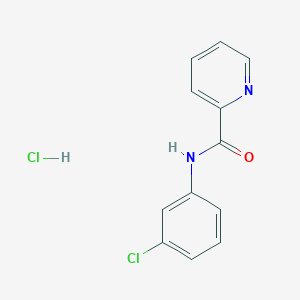
![2-[(7-Methyl-12,14-dioxa-2,4,5-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaen-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10768702.png)
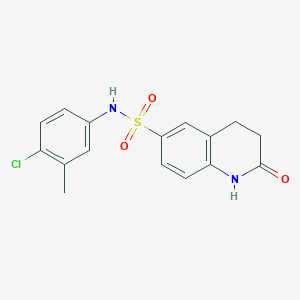
![4-((S)-1-((1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl)ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10768710.png)

![5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 2,3-dimethoxybenzoate](/img/structure/B10768719.png)
![2-{5-[3-(furan-2-ylmethyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]-2-methoxybenzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10768720.png)
![6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10768736.png)

